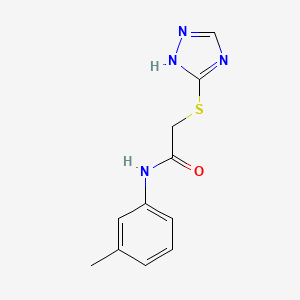
N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a member of the triazole family of compounds, and it has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study by Evren et al. (2019) introduced new derivatives of thiazole, which included compounds structurally similar to N-(3-methylphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. These compounds were synthesized and evaluated for their anticancer properties, particularly against A549 human lung adenocarcinoma cells. The research highlighted the potential of these derivatives as selective anticancer agents, with one derivative exhibiting significant cytotoxicity and apoptosis induction in cancer cells compared to a standard drug, cisplatin Evren, L. Yurttaş, Eksellı, & Akalın-Çiftçi, 2019.
Inhibitory Activity Against Mushroom Tyrosinase
Hassan et al. (2022) developed a series of 1,2,4-triazole-based compounds, demonstrating their effectiveness as inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. This study suggests that these compounds, including analogs of this compound, could serve as potential agents for treating hyperpigmentation disorders. The novel scaffold presented in this research offers insights into designing new drugs against melanogenesis Hassan, Vanjare, Sim, Raza, Lee, Shahzadi, & Kloczkowski, 2022.
Antimicrobial Applications
Research by Baviskar, Khadabadi, & Deore (2013) synthesized a new series of compounds, including those structurally related to this compound, to assess their antimicrobial efficacy. These compounds exhibited promising antibacterial and antifungal activities, underscoring the potential of such derivatives in developing new antimicrobial agents Baviskar, Khadabadi, & Deore, 2013.
Enzyme Inhibition Studies
Riaz et al. (2020) focused on synthesizing new N-aryl derivatives of 1,2,4-triazole and evaluating their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. This research underscores the versatility of this compound analogs in therapeutic applications targeting enzyme inhibition Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020.
Eigenschaften
CAS-Nummer |
6054-53-1 |
|---|---|
Molekularformel |
C19H15ClN4O4 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
6-[(2-chloro-4-nitrophenyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol |
InChI |
InChI=1S/C19H15ClN4O4/c20-14-8-11(24(27)28)4-5-15(14)22-23-16-7-10-6-12(25)9-21-19(10)13-2-1-3-17(26)18(13)16/h1-5,7-8,12,21,25-26H,6,9H2 |
InChI-Schlüssel |
HKSAZUBSSVBNCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NN2 |
Kanonische SMILES |
C1C(CNC2=C3C=CC=C(C3=C(C=C21)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



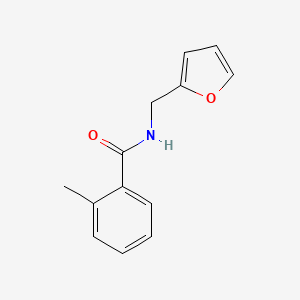
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)
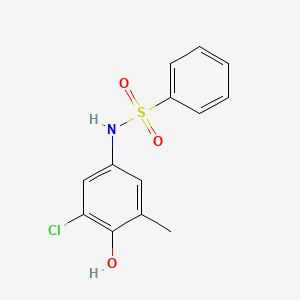
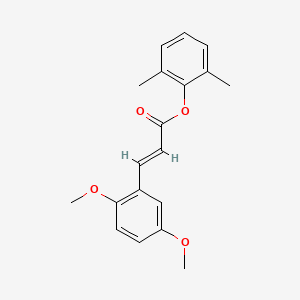
![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)
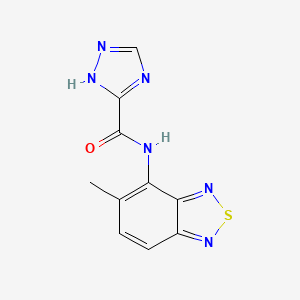
![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)
![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)
![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)